molecular formula C8H7BrF3N B13253485 2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine

2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B13253485
M. Wt: 254.05 g/mol
InChI Key: QEQWMIHQVNCDJN-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromoethyl group at the second position and a trifluoromethyl group at the third position on the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine typically involves the bromination of 2-ethyl-3-(trifluoromethyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents like LiAlH4 in ether solvents such as diethyl ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-ethyl-3-(trifluoromethyl)pyridine.

Scientific Research Applications

2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine
  • 4-(1-Bromoethyl)-2-(trifluoromethyl)pyridine

Uniqueness

2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromoethyl and trifluoromethyl groups on the pyridine ring, which influences its reactivity and properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-(1-bromoethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3N/c1-5(9)7-6(8(10,11)12)3-2-4-13-7/h2-5H,1H3

InChI Key

QEQWMIHQVNCDJN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)C(F)(F)F)Br

Origin of Product

United States

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